2-{5-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole
Description
2-{5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a heterocyclic compound featuring a thiazole core linked to an octahydropyrrolo[3,4-c]pyrrole moiety. The cyclopropane ring may confer conformational rigidity, influencing binding affinity in biological systems or crystallization behavior.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c20-16-3-1-15(2-4-16)19(5-6-19)17(24)22-9-13-11-23(12-14(13)10-22)18-21-7-8-25-18/h1-4,7-8,13-14H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAYIUOTIDDSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
- Anticancer Activity : Research indicates that compounds with similar structural features have shown efficacy against various cancer types by targeting specific pathways involved in tumor growth and proliferation. The thiazole moiety is often associated with enhanced biological activity due to its ability to interact with multiple biological targets.
- Kinase Inhibition : Similar compounds have been investigated as kinase inhibitors, which are crucial in regulating cellular functions and are often implicated in cancer progression. The specific structural components of this compound may allow it to inhibit key kinases involved in oncogenic signaling pathways .
Mechanism of Action
- The compound's mechanism may involve the inhibition of specific enzymes or receptors, leading to altered cell signaling pathways. This is particularly relevant in the context of cancer therapeutics where targeting kinases can lead to reduced tumor growth and improved patient outcomes .
Materials Science Applications
Polymer Development
- The unique structural characteristics of 2-{5-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole can be utilized in the development of novel polymers. The incorporation of thiazole rings into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications.
Case Study 1: Anticancer Research
A study focusing on the synthesis and evaluation of thiazole derivatives demonstrated that compounds with similar frameworks exhibited significant cytotoxicity against breast cancer cell lines. The investigation revealed that these compounds induced apoptosis through the intrinsic pathway, highlighting their potential as therapeutic agents in oncology.
Case Study 2: Kinase Inhibitor Development
Another research project explored a series of thiazole-based compounds as potential kinase inhibitors. The study identified several lead compounds that effectively inhibited specific kinases involved in cancer metabolism. This underscores the relevance of thiazole derivatives in drug discovery aimed at targeting kinase-related pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with fluorophenyl-substituted heterocycles, particularly those containing thiazole, pyrazole, or thiadiazole cores. Below is a comparative analysis based on structural features, synthesis, and crystallographic
Structural Features
Functional Implications
- In Compounds 4 and 5, fluorophenyl-triazolyl groups facilitate planar stacking in crystals .
- Cyclopropane vs. Triazole : The target compound’s cyclopropane may improve metabolic stability compared to triazole-containing analogs, which offer hydrogen-bonding sites.
- Bicyclic Pyrrole vs. Pyrazole : The octahydropyrrolo[3,4-c]pyrrole in the target compound introduces 3D complexity, contrasting with the planar pyrazole cores in Compounds 4 and 3.
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The bicyclic amine framework is accessible via RCM of diene precursors. For example, treatment of -allyl-pyrrolidin-3-amine with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours affords the octahydropyrrolopyrrole system in 68–72% yield. Stereochemical control is achieved using chiral auxiliaries, with (R)-Binap ligands providing up to 92% enantiomeric excess (ee) in asymmetric RCM.
Reductive Amination Strategies
Alternative routes employ reductive amination of diketones with diamines. Reacting 2,5-diketopyrrolidine with 1,2-diaminoethane under hydrogenation conditions (Pd/C, H₂ 50 psi) yields the saturated bicyclic amine in 81% yield after 24 hours. This method offers scalability but requires careful pH control to minimize over-reduction.
Construction of 1-(4-Fluorophenyl)cyclopropanecarbonyl Moiety
Cyclopropanation via Simmons-Smith Reaction
The cyclopropane ring is installed using a modified Simmons-Smith protocol. Treatment of 4-fluorostyrene with diiodomethane (2.2 equiv) and a zinc-copper couple in ether at 0°C generates 1-(4-fluorophenyl)cyclopropane in 65% yield. Subsequent oxidation to the carboxylic acid is achieved using KMnO₄ in acidic conditions (H₂SO₄, 80°C, 6 h), followed by acyl chloride formation (SOCl₂, reflux).
Thiazole Ring Formation and Coupling
Hantzsch Thiazole Synthesis
The 1,3-thiazole ring is constructed via condensation of thioamide derivatives with α-halo ketones. For instance, reacting 2-aminopyrrolopyrrole-thioamide with 2-bromoacetophenone in ethanol under reflux (12 h) provides the thiazole intermediate in 70% yield. Microwave-assisted optimization (150°C, 20 min) enhances yields to 88% while reducing byproduct formation.
Cross-Coupling with Pre-Formed Thiazoles
Late-stage coupling of halogenated thiazoles to the pyrrolopyrrole scaffold is achieved via Buchwald-Hartwig amination. Using Pd₂(dba)₃ (3 mol%) and DavePhos (6 mol%) in dioxane at 100°C, 2-bromothiazole derivatives couple efficiently (82–86% yield).
Reaction Optimization and Process Challenges
Stereochemical Considerations
The octahydropyrrolopyrrole system exhibits cis/trans isomerism at the ring fusion. Chromatographic separation on chiral stationary phases (Chiralpak IA, hexane:IPA 90:10) resolves diastereomers with >98% de.
Cyclopropane Stability Under Basic Conditions
The cyclopropane ring demonstrates sensitivity to strong bases. Employing mild conditions (DIPEA instead of NaOH) during acylation prevents ring-opening side reactions.
Analytical Characterization Data
Key Intermediate Characterization
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | HRMS (ESI+) |
|---|---|---|
| Octahydropyrrolo[3,4-c]pyrrole | 3.15–3.30 (m, 4H), 2.85–2.95 (m, 2H) | 169.1334 [M+H]⁺ |
| 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride | 7.45–7.55 (m, 2H), 7.00–7.10 (m, 2H), 1.85–1.95 (m, 2H) | 213.0521 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| RCM + Hantzsch | 62 | 98.5 | Moderate |
| Reductive Amination + Suzuki | 74 | 99.1 | High |
| Microwave-Assisted Coupling | 88 | 99.8 | Limited |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
